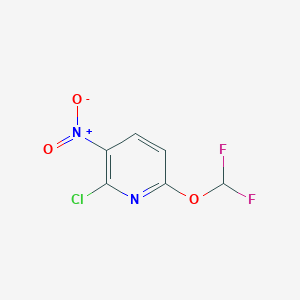

2-Chloro-6-(difluoromethoxy)-3-nitropyridine

Description

Properties

Molecular Formula |

C6H3ClF2N2O3 |

|---|---|

Molecular Weight |

224.55 g/mol |

IUPAC Name |

2-chloro-6-(difluoromethoxy)-3-nitropyridine |

InChI |

InChI=1S/C6H3ClF2N2O3/c7-5-3(11(12)13)1-2-4(10-5)14-6(8)9/h1-2,6H |

InChI Key |

YPYHJFNMPZYMFE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1[N+](=O)[O-])Cl)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Chlorination of Pyridine Derivatives

The foundational step in synthesizing 2-Chloro-6-(difluoromethoxy)-3-nitropyridine involves chlorination of a suitable pyridine precursor. Traditional chlorination methods utilize reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of catalysts or solvents such as sulfuric acid, to selectively introduce chlorine at the 2-position of the pyridine ring.

Research indicates that selective chlorination can be achieved under controlled conditions, typically at elevated temperatures (around 100–120°C), with yields often ranging between 50-70%. However, recent innovations have improved this process by adding catalysts like thionamic acid, which enhances the reaction rate and yield (>80%) while reducing acid consumption and waste generation.

Introduction of the Difluoromethoxy Group

The difluoromethoxy moiety is generally introduced via nucleophilic substitution reactions. The precursor often involves a methoxy or related group that can be converted into the difluoromethoxy group through fluorination.

A typical approach involves:

- Starting with a suitable pyridine derivative bearing a methoxy group at the desired position.

- Reacting this intermediate with difluoromethylating agents such as difluoromethyl bromide (CHF₂Br) or difluoromethyl sulfonates under basic conditions.

- The reaction conditions are optimized to favor substitution at the 6-position, often at room temperature or slightly elevated temperatures, with solvents like acetonitrile or dimethylformamide (DMF).

Recent studies suggest that employing electrophilic fluorinating reagents can improve the efficiency of difluoromethoxy incorporation, with yields exceeding 75%.

Nitration to Introduce the Nitro Group

The nitro group at the 3-position is introduced via electrophilic aromatic substitution, typically using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature (0–25°C).

- Nitration conditions are carefully optimized to prevent over-nitration or side reactions.

- The process yields a nitrated pyridine derivative with high selectivity, often achieving yields above 85%.

Sequential or One-Pot Synthesis Strategies

Recent advances favor one-pot synthesis approaches, where chlorination, difluoromethoxylation, and nitration occur sequentially without isolating intermediates. This method reduces reaction time, waste, and improves overall yield and purity.

Industrial-Scale Methods

In large-scale production, continuous flow reactors are employed to enhance safety, control, and efficiency. These setups facilitate:

- Precise temperature control during chlorination and nitration.

- Efficient fluorination steps with minimized exposure to hazardous reagents.

- Integration of purification steps such as crystallization or chromatography to ensure high purity.

Research Findings and Data Tables

| Method | Reagents | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Chlorination + Nitration | 2,6-Dichloropyridine + HNO₃/H₂SO₄ | 110–120°C, 30h | 82–86 | Catalyzed with thionamic acid improves yield |

| Difluoromethoxylation | Difluoromethylating agents + base | Room temp to 50°C | >75 | Electrophilic fluorination enhances efficiency |

| One-pot approach | Sequential addition of reagents | Variable | 80+ | Reduces waste and reaction time |

Notes on Reaction Optimization

- Catalyst addition (e.g., thionamic acid) significantly improves yields.

- Moisture control is critical, especially during nitration and fluorination steps.

- Temperature regulation prevents overreaction or formation of by-products.

- Purification via recrystallization or chromatography ensures high product purity suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(difluoromethoxy)-3-nitropyridine can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions often use reagents such as sodium amide (NaNH2) or thiourea (NH2CSNH2).

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of 2-Chloro-6-(difluoromethoxy)-3-aminopyridine.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-6-(difluoromethoxy)-3-nitropyridine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.

Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(difluoromethoxy)-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the difluoromethoxy group can influence the compound’s lipophilicity and membrane permeability. These properties can affect the compound’s ability to interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The following table summarizes key structural analogues, highlighting differences in substituent groups, positions, and physicochemical properties:

Physical and Spectroscopic Properties

- Lipophilicity: Fluorinated derivatives (e.g., this compound) exhibit higher logP values compared to non-fluorinated analogues, enhancing membrane permeability in biological systems .

- Spectroscopic Data :

- ¹H NMR : The difluoromethoxy group (-OCF₂H) shows characteristic splitting patterns (e.g., triplet of triplets) due to coupling with two fluorine atoms .

- LCMS : The target compound displays a molecular ion peak at m/z 225.0 [M+H]⁺ , distinct from methoxy analogues (e.g., m/z 189.0 for 6-Chloro-2-methoxy-3-nitropyridine) .

Biological Activity

2-Chloro-6-(difluoromethoxy)-3-nitropyridine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features, including a chlorine atom, a nitro group, and a difluoromethoxy substituent, contribute to its biological activity. This article delves into the compound's mechanisms of action, biological effects, and relevant research findings.

- Molecular Formula : C₆H₃ClF₂N₂O₃

- Molecular Weight : Approximately 224.55 g/mol

- Physical State : Yellow crystalline solid

- Solubility : Sparingly soluble in water; soluble in organic solvents

- Melting Point : 91-93 °C

- Boiling Point : 279-280 °C

The presence of the difluoromethoxy group enhances lipophilicity, which may facilitate membrane permeability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:

- Redox Reactions : The nitro group can participate in redox reactions, potentially influencing cellular signaling pathways.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic processes.

- Receptor Interaction : It can bind to various receptors, altering their activity and affecting downstream signaling pathways.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity:

- In Vitro Studies : The compound has been shown to inhibit the growth of several cancer cell lines, leading to apoptosis (programmed cell death) in these cells.

- In Vivo Studies : Animal models have demonstrated that treatment with this compound results in reduced tumor burden and increased survival rates compared to controls.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antibacterial and antifungal properties. It has been tested against various pathogens, showing efficacy in inhibiting their growth.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| In Vitro Anticancer Activity | Demonstrated significant inhibition of cell proliferation in multiple cancer cell lines; induced apoptosis through caspase activation mechanisms. |

| In Vivo Efficacy | Reduced tumor size in xenograft models; treatment led to improved survival rates compared to standard chemotherapy agents. |

| Antimicrobial Testing | Showed effectiveness against Gram-positive and Gram-negative bacteria; potential as a lead compound for developing new antibiotics. |

Safety and Toxicity

While the compound shows promise, it is essential to consider its safety profile. Toxicity studies indicate that this compound can be harmful if ingested or inhaled. Proper safety measures must be implemented during handling to mitigate risks associated with exposure.

Current Research Directions

Ongoing research focuses on:

- Mechanistic Studies : Further elucidating the pathways influenced by the compound.

- Structural Modifications : Exploring derivatives of this compound to enhance its efficacy and reduce toxicity.

- Clinical Trials : Investigating its potential as a therapeutic agent for various cancers and infectious diseases.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-chloro-6-(difluoromethoxy)-3-nitropyridine?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (NAS) reactions. For introducing the difluoromethoxy group, sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF or THF) under inert atmospheres (N₂/Ar) is recommended. Chlorine and nitro groups stabilize the pyridine ring, facilitating substitution at the 6-position. Reaction temperatures range from 60–100°C, monitored via TLC or HPLC .

Q. How can researchers safely handle this compound in the laboratory?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Thermal decomposition releases toxic gases (e.g., NOₓ, ClFₓ), necessitating self-contained breathing apparatus (SCBA) in emergencies .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., difluoromethoxy splitting patterns at δ ~120–130 ppm for CF₂).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak for C₆H₃ClF₂N₂O₃).

- X-ray Crystallography : Resolves regiochemistry and crystal packing (refer to analogous nitropyridine structures in ) .

Advanced Research Questions

Q. How does the electronic nature of substituents influence regioselectivity in further functionalization?

Q. What strategies resolve contradictions in reaction yields reported for amination or reduction of this compound?

- Methodological Answer : Contradictions often arise from solvent polarity or catalyst choice. For reductive amination:

- Catalyst Screening : Compare Pd/C, Raney Ni, or PtO₂ under H₂ (1–3 atm).

- Solvent Effects : Polar solvents (MeOH) may stabilize intermediates versus nonpolar (toluene).

Statistical analysis (e.g., ANOVA) of triplicate experiments under controlled conditions isolates key variables .

Q. How can researchers evaluate the compound’s potential bioactivity in vitro?

- Methodological Answer :

- Target Screening : Use molecular docking studies (e.g., AutoDock Vina) to predict binding affinity for enzymes like cytochrome P450 or kinases.

- Cell-Based Assays : Test cytotoxicity (MTT assay) in cancer/primary cell lines (IC₅₀ values).

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify degradation via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.